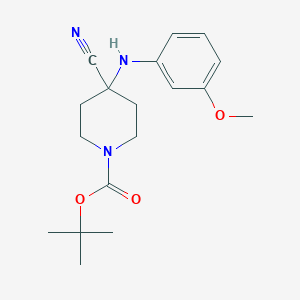

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate

Description

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is a piperidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group, a cyano substituent, and a 3-methoxyphenylamino moiety. It serves as a critical intermediate in pharmaceutical synthesis, particularly for developing muscarinic acetylcholine receptor (mAChR) agonists and proteolysis-targeting chimeras (PROTACs) . Its synthesis involves reductive amination of tert-butyl 4-oxopiperidine-1-carboxylate with 3-methoxyaniline, followed by cyanoalkylation, achieving an 85% yield . The compound’s molecular formula is C₁₈H₂₃N₃O₃, with a molecular weight of 329.40 g/mol .

Properties

IUPAC Name |

tert-butyl 4-cyano-4-(3-methoxyanilino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-17(2,3)24-16(22)21-10-8-18(13-19,9-11-21)20-14-6-5-7-15(12-14)23-4/h5-7,12,20H,8-11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSGSEVUIMHWJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C#N)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Cyano Group: The cyano group is introduced via nucleophilic substitution reactions using reagents such as cyanogen bromide.

Attachment of the Methoxyphenyl Group: This step involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of the methoxyphenyl group is coupled with the piperidine ring.

Formation of the tert-Butyl Ester: The final step involves esterification using tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The cyano group can be reduced to form primary amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenated reagents and strong bases like sodium hydride.

Major Products Formed

Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.

Reduction: Primary amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the methoxyphenyl group can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Substituent Position and Electronic Effects

tert-Butyl 4-cyano-4-((4-(methoxycarbonyl)phenyl)amino)piperidine-1-carboxylate (CAS 1815591-96-8) Molecular Formula: C₁₉H₂₅N₃O₄ Molecular Weight: 359.42 g/mol Substituent: 4-Methoxycarbonylphenylamino (electron-withdrawing ester group) Application: Protein degrader building blocks .

tert-Butyl 4-cyano-4-(2-fluoro-5-methoxyphenyl)piperidine-1-carboxylate (OT-7042) Molecular Formula: C₁₈H₂₂FN₂O₃ Molecular Weight: 333.39 g/mol Substituent: 2-Fluoro-5-methoxyphenyl (electron-withdrawing F and electron-donating OMe) Purity: 98% Key Difference: Fluorine substitution increases metabolic stability and bioavailability, making it suitable for CNS-targeting drug candidates .

Halogenation and Bioactivity

tert-Butyl 4-cyano-4-(2-fluoro-4-methylphenyl)piperidine-1-carboxylate (CAS 1150315-87-9) Molecular Formula: C₁₈H₂₃FN₂O₂ Molecular Weight: 318.39 g/mol Substituent: 2-Fluoro-4-methylphenyl Storage: Room temperature Key Difference: Methyl and fluorine groups balance lipophilicity and steric effects, favoring blood-brain barrier penetration .

tert-Butyl 4-cyano-4-(2,5-difluorophenyl)piperidine-1-carboxylate (CAS 619292-29-4) Molecular Formula: C₁₈H₂₁F₂N₂O₂ Molecular Weight: 335.38 g/mol Substituent: 2,5-Difluorophenyl Safety: Classified under acute toxicity (Category 4) for oral, dermal, and inhalation exposure . Key Difference: Dual fluorine atoms enhance electrophilicity, useful in cross-coupling reactions .

Biological Activity

tert-Butyl 4-cyano-4-((3-methoxyphenyl)amino)piperidine-1-carboxylate is a synthetic compound with potential applications in medicinal chemistry and pharmacological research. Its structural characteristics suggest that it may exhibit various biological activities, particularly due to the presence of the piperidine ring and the methoxyphenyl moiety.

Chemical Structure and Properties

The compound has the following molecular formula: CHNO, with a molecular weight of approximately 330.37 g/mol. The structure includes a tert-butyl group, a cyano group, and a 3-methoxyphenylamino group, which are known to influence biological activity through various mechanisms.

Biological Activity Overview

Research on compounds structurally similar to this compound indicates potential biological activities, including:

- Analgesic Effects : Piperidine derivatives are often explored for their pain-relieving properties. Preliminary studies suggest that modifications in the piperidine structure can enhance analgesic efficacy.

- Anti-inflammatory Properties : Compounds with similar frameworks have shown promise in reducing inflammation, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : The methoxy group may contribute to neuroprotective activities by modulating neurotransmitter systems or reducing oxidative stress.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The cyano group may act as an electrophile, facilitating binding to nucleophilic sites on proteins, while the methoxyphenyl group can engage in π-π stacking interactions with aromatic residues in target proteins. This dual interaction may modulate enzyme activity or receptor binding, leading to various pharmacological effects.

Comparative Analysis

To understand the potential of this compound better, a comparison with structurally related compounds is useful.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Compound A | Piperidine + Cyano | Analgesic, Anti-inflammatory |

| Compound B | Piperidine + Methoxy | Neuroprotective, Antioxidant |

| This compound | Piperidine + Cyano + Methoxy | Potentially analgesic and neuroprotective |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.